Fmoc-Cys(THP)-OH

Description

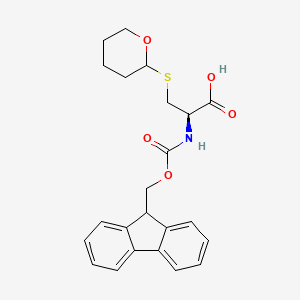

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5S/c25-22(26)20(14-30-21-11-5-6-12-28-21)24-23(27)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-21H,5-6,11-14H2,(H,24,27)(H,25,26)/t20-,21?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOVKLHBTNHTHA-BGERDNNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)SCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCOC(C1)SC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Analytical Verification of Fmoc Cys Thp Oh for Research Applications

Established Synthetic Routes for Fmoc-Cys(THP)-OH

The synthesis of this compound is achieved by protecting the thiol group of cysteine with a tetrahydropyranyl moiety. A particularly convenient and effective method for this transformation involves the reaction of Fmoc-Cys-OH with 3,4-Dihydro-2H-pyran (DHP). researchgate.net This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), in a suitable organic solvent like dichloromethane (B109758) (CH2Cl2). researchgate.net The process is generally carried out at room temperature for approximately 60 minutes. researchgate.net

An alternative, though related, approach involves the reaction of cysteine with DHP in an acidic medium, such as in the presence of boron trifluoride etherate (BF3·Et2O) in diethyl ether (Et2O) as the solvent. researchgate.net Following the S-protection step, the N-α-amino group is protected with the Fmoc group to yield the final product. The use of the THP group introduces a new stereocenter, resulting in a diastereomeric mixture; however, since the protecting group is temporary and removed during the final peptide cleavage, this is not a significant limitation for its use in SPPS. researchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for Research-Grade Purity and Structural Integrity Assessment

To guarantee the suitability of this compound for demanding applications like peptide synthesis, a combination of advanced analytical techniques is employed to confirm its structural identity and assess its purity. alfa-chemistry.commoldb.com These methods are crucial for verifying the successful synthesis and for quality control of the research-grade material. amadischem.com

Spectroscopic Verification:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for confirming the chemical structure of this compound. The resulting spectrum allows for the unambiguous assignment of protons associated with the Fmoc, cysteine, and THP moieties, confirming the successful installation of the protecting groups. amazonaws.com Specific chemical shifts and coupling patterns provide definitive structural evidence. amazonaws.com

| ¹H NMR (400 MHz, CDCl₃) Data | |

| Chemical Shift (δ) ppm | Proton Assignment |

| 7.78 – 7.73 (m, 2H) | Aromatic (Fmoc) |

| 7.63 – 7.59 (m, 2H) | Aromatic (Fmoc) |

| 7.43 – 7.36 (m, 2H) | Aromatic (Fmoc) |

| 7.34 – 7.28 (m, 2H) | Aromatic (Fmoc) |

| Table 1: Representative ¹H NMR spectral data for this compound, confirming the presence of the fluorenylmethyloxycarbonyl (Fmoc) group. amazonaws.com |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the precise molecular weight and verify the elemental formula (C₂₃H₂₅NO₅S) of the compound. alfa-chemistry.com This technique provides strong evidence for the identity of the synthesized product. moldb.com

Infrared (IR) Spectroscopy: IR spectroscopy is used as a quality control measure to confirm the identity of the compound. sigmaaldrich.com The IR spectrum shows characteristic absorption bands for the key functional groups present in the molecule, such as the carbonyl (C=O) stretching of the Fmoc group's carbamate (B1207046) and the carboxylic acid.

Chromatographic Purity Assessment:

The purity of this compound is quantitatively assessed using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). sigmaaldrich.commoldb.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for determining the purity of research-grade amino acid derivatives. For this compound, commercial suppliers often guarantee a purity of ≥99.0%. sigmaaldrich.com HPLC analysis is also critical for monitoring the performance of this building block during SPPS, where it has been used to confirm the purity of synthesized peptides, such as somatostatin, demonstrating its effectiveness in minimizing epimerization. csic.esacs.org

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for routine purity checks, with typical specifications requiring a purity of ≥98%. sigmaaldrich.com

| Analytical Technique | Purpose | Typical Specification/Finding |

| ¹H NMR | Structural Identification | Confirms presence of Fmoc, Cys, and THP moieties. amazonaws.com |

| HR-MS | Molecular Weight & Formula Verification | Confirms M.W. of 427.51 g/mol and formula C₂₃H₂₅NO₅S. alfa-chemistry.comsigmaaldrich.com |

| IR Spectroscopy | Functional Group Identification | "Passes test" for identity confirmation. sigmaaldrich.com |

| HPLC | Quantitative Purity Assessment | Enantiomeric Purity: ≥ 99.5%; Chemical Purity: ≥ 99.0%. sigmaaldrich.com |

| TLC | Qualitative Purity Assessment | Purity: ≥ 98%. sigmaaldrich.com |

| Table 2: Summary of analytical methodologies for the verification of this compound. |

Mechanistic and Comparative Analysis of Thp As a Cysteine Protecting Group

Mechanistic Basis of Tetrahydropyranyl (THP) Protection for the Cysteine Thiol Functionality

The protection of the cysteine thiol group with tetrahydropyran (B127337) (THP) proceeds via an acid-catalyzed addition reaction. thieme-connect.de The thiol group of cysteine attacks the double bond of 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), to form a thioacetal linkage. researchgate.netd-nb.info This creates the S-tetrahydropyranyl ether, effectively masking the reactive thiol functionality. iris-biotech.de The resulting thioacetal is stable under the basic conditions required for Fmoc-group removal (e.g., piperidine (B6355638) treatment) and to various acylating and alkylating agents used during peptide chain elongation. d-nb.infoiris-biotech.de

The deprotection of the THP group is achieved under acidic conditions. d-nb.info The mechanism involves protonation of the ether oxygen, followed by cleavage of the C-O bond to generate a resonance-stabilized carbocation and the free thiol. The lability of the THP group to acid is a key feature, allowing for its removal during the final cleavage of the peptide from the resin using standard trifluoroacetic acid (TFA)-based cocktails. sigmaaldrich.comiris-biotech.de Notably, the presence of scavengers like triisopropylsilane (B1312306) (TIS) significantly enhances the rate of deprotection. rsc.org The formation of the S,O-acetal structure in Cys(THP) confers greater stability under mildly acidic conditions compared to the O,O-acetal of Ser(THP), a crucial property for its application in SPPS. d-nb.info

Comparative Performance of Fmoc-Cys(THP)-OH in Solid-Phase Peptide Synthesis

This compound has demonstrated superior performance in SPPS compared to many conventionally used S-protecting groups. researchgate.netsigmaaldrich.comiris-biotech.dealfa-chemistry.comsigmaaldrich.com

A significant advantage of using this compound is the marked reduction in α-carbon racemization during peptide coupling. researchgate.netsigmaaldrich.comiris-biotech.denih.gov Racemization is a major concern in peptide synthesis, particularly for cysteine residues, and can be exacerbated by base-mediated activation methods. nih.gov Studies have shown that the use of this compound leads to significantly lower levels of epimerization compared to its Trt- and Dpm-protected counterparts. sigmaaldrich.comsigmaaldrich.com For instance, during coupling with DIPCDI/Oxyma Pure, racemization for this compound was reported to be only 0.74%, compared to 3.3% for Fmoc-Cys(Trt)-OH and 6.8% for Fmoc-Cys(Dpm)-OH. sigmaaldrich.comsigmaaldrich.com This preservation of chiral integrity is crucial for the biological activity of the final peptide.

| Protecting Group | Racemization (%) |

| Thp | 0.74 sigmaaldrich.com |

| Trt | 3.3 sigmaaldrich.com |

| Dpm | 6.8 sigmaaldrich.com |

Table 1: Comparative racemization rates of different Cysteine protecting groups during DIPCDI/Oxyma Pure coupling.

The synthesis of peptides with a C-terminal cysteine residue using the Fmoc/tBu strategy is often plagued by the formation of a β-piperidinylalanine side product. peptide.comcsic.es This occurs through a base-catalyzed elimination of the protected thiol, followed by the addition of piperidine from the Fmoc deprotection solution. peptide.com The use of this compound has been shown to significantly minimize this undesirable side reaction, as well as other side products, particularly when compared to Trt-protected cysteine. sigmaaldrich.comiris-biotech.deiris-biotech.desigmaaldrich.com This leads to a cleaner crude product and simplifies the subsequent purification process.

Minimization of β-Piperidinylalanine Formation and Other Side Products

Acid Stability Profile of the THP Group and its Research Implications

The acid stability profile of the THP group in this compound is a key determinant of its utility in advanced peptide synthesis strategies. The S-thioacetal linkage in Cys(THP) is notably more stable to moderately acidic conditions than the O-acetal linkage in other THP-protected amino acids like serine. d-nb.info For example, at pH 4.8, this compound showed no deprotection after 48 hours, whereas Fmoc-Ser(THP)-OH was 50% deprotected under the same conditions.

This stability allows for its use in conjunction with hyper-acid labile resins, such as 2-chlorotrityl chloride resin, for the synthesis of protected peptide fragments. sigmaaldrich.com The THP group is stable to the mild acidic conditions (e.g., 1% TFA in DCM) used to cleave peptides from these resins, leaving the cysteine protection intact. sigmaaldrich.comsigmaaldrich.com This feature is particularly valuable for convergent peptide synthesis strategies, where protected fragments are synthesized separately and then ligated.

Complete removal of the THP group is efficiently achieved with standard cleavage cocktails containing a high concentration of TFA (e.g., 95% TFA) and scavengers like TIS, typically within two hours. sigmaaldrich.comsigmaaldrich.com This controlled lability, being stable to weak acid but cleavable by strong acid, provides researchers with a versatile tool for complex peptide synthesis, including the preparation of peptides with multiple disulfide bonds. iris-biotech.dersc.org

| Compound | Cocktail (pH 4.8) | Deprotection (%) at 48 h |

| This compound | 100 mM MES buffer | 0 |

| Fmoc-Ser(THP)-OH | 100 mM MES + NaCl/KCl | 50 |

Table 2: Comparative acid stability of Thp-protected amino acids.

Orthogonality Considerations of THP in Multi-Cysteine Peptide Synthesis Strategies

The synthesis of peptides containing multiple cysteine residues necessitates a sophisticated approach to selective disulfide bond formation. This is achieved through the use of orthogonal protecting groups for the cysteine thiol moieties. An orthogonal protection strategy allows for the deprotection of one type of protecting group under specific conditions while others remain intact, thus enabling the controlled and regioselective formation of disulfide bridges. nih.govrsc.org The tetrahydropyranyl (THP) group, used as a thiol protecting group in this compound, offers distinct advantages in such strategies due to its unique deprotection profile.

The THP group is classified as an acid-labile protecting group. iris-biotech.de Its removal is typically accomplished using trifluoroacetic acid (TFA), often in the presence of scavengers like triisopropylsilane (TIS). iris-biotech.desigmaaldrich.com This property allows for its integration into Fmoc-based solid-phase peptide synthesis (SPPS) protocols, where other acid-labile side-chain protecting groups are common. iris-biotech.deresearchgate.net

A key aspect of the THP group's utility is its differential stability compared to other cysteine protecting groups under various acidic conditions. For instance, the THP group is stable to 1% TFA in dichloromethane (B109758) (DCM). sigmaaldrich.com This stability allows for the synthesis of protected peptide fragments on hyper-acid labile resins, such as 2-chlorotrityl or HMPB resins, without premature deprotection of the cysteine. sigmaaldrich.com This is a notable advantage over the more acid-sensitive trityl (Trt) group, which can be slowly cleaved under these conditions. sigmaaldrich.com

The orthogonality of the THP group is particularly evident when used in combination with other cysteine protecting groups that are cleaved by different mechanisms. For example, the acetamidomethyl (Acm) group is stable to the acidic conditions used to remove THP. nih.gov Acm is typically removed using reagents like mercury(II) acetate (B1210297) or through oxidative methods with iodine, which directly leads to disulfide bond formation. psu.edupeptide.com This allows for a strategy where a THP-protected cysteine can be deprotected and involved in a disulfide bond, while an Acm-protected cysteine remains shielded, to be deprotected in a subsequent, orthogonal step.

Similarly, other protecting groups like tert-butyl (tBu) and S-phenylacetamidomethyl (Phacm) offer further orthogonal possibilities. The tBu group is stable under TFA and can be removed using reagents like PhS(O)Ph/CH₃SiCl₃ in TFA. nih.gov The Phacm group, on the other hand, can be cleaved enzymatically by penicillin amidohydrolase under neutral pH, providing a completely different deprotection mechanism that is orthogonal to most chemical methods. psu.edursc.org

The following table summarizes the deprotection conditions for THP and other commonly used cysteine protecting groups, highlighting the basis for their orthogonal use in multi-cysteine peptide synthesis.

| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |

| Tetrahydropyranyl | THP | Mild to strong acid (e.g., TFA/TIS/DCM) iris-biotech.desigmaaldrich.com | Acm, Phacm, tBu nih.govpsu.edu |

| Trityl | Trt | Mild to strong acid (e.g., TFA), Iodine nih.govpeptide.com | Acm, Phacm nih.govpsu.edu |

| Acetamidomethyl | Acm | Mercury(II) acetate, Iodine, N-Chlorosuccinimide (NCS) psu.edupeptide.commdpi.com | THP, Trt, tBu nih.gov |

| tert-Butyl | tBu | PhS(O)Ph/CH₃SiCl₃ in TFA nih.gov | THP, Acm, Trt nih.gov |

| Phenylacetamidomethyl | Phacm | Penicillin amidohydrolase (enzymatic) psu.edursc.org | THP, Trt, Acm, tBu nih.govpsu.edursc.org |

| Diphenylmethyl | Dpm | High concentration of TFA (60-90%) csic.es | Mmt csic.es |

Research has shown that in the presence of N-chlorosuccinimide (NCS), a reagent used for Acm removal, the THP group can be affected, with a notable percentage of side product formation. mdpi.com This underscores the importance of carefully selecting orthogonal pairs and deprotection conditions to minimize unintended reactions. In one study, the order of tolerance to NCS treatment for various acid-labile protecting groups was Trt > Dpm > Mmt > THP, indicating that Trt was the most stable under these specific conditions. mdpi.com

The use of this compound has been reported to result in lower racemization rates during peptide coupling compared to Fmoc-Cys(Trt)-OH and Fmoc-Cys(Dpm)-OH. sigmaaldrich.com Specifically, racemization for this compound was observed at 0.74%, whereas for Fmoc-Cys(Trt)-OH and Fmoc-Cys(Dpm)-OH, it was 3.3% and 6.8%, respectively. sigmaaldrich.com This feature is particularly crucial for maintaining the stereochemical integrity of complex peptides with multiple cysteine residues.

Applications of Fmoc Cys Thp Oh in Advanced Peptide Synthesis Research

Strategic Integration of Fmoc-Cys(THP)-OH into Standard Solid-Phase Peptide Synthesis Protocols

This compound is strategically employed in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce cysteine residues while safeguarding their reactive thiol groups. sigmaaldrich.com The THP group's compatibility with standard SPPS conditions and its distinct cleavage requirements make it a valuable tool for peptide chemists. iris-biotech.de

A key advantage of using this compound is the significant reduction in racemization during the coupling process. sigmaaldrich.comacs.org Studies have shown that coupling with DIPCDI/Oxyma Pure results in only 0.74% racemization for this compound, compared to 3.3% for Fmoc-Cys(Trt)-OH and 6.8% for Fmoc-Cys(Dpm)-OH. sigmaaldrich.comsigmaaldrich.com This lower propensity for racemization is crucial for maintaining the stereochemical integrity of the final peptide, especially for biologically active molecules. Furthermore, the use of the THP protecting group minimizes the formation of the undesirable byproduct, 3-(1-piperidinyl)alanine, at the C-terminal cysteine position, a common issue with other protecting groups during prolonged piperidine (B6355638) treatments for Fmoc deprotection. sigmaaldrich.comiris-biotech.de

The THP group exhibits notable stability under mildly acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which allows for its use with hyper-acid labile resins like 2-chlorotrityl resin. sigmaaldrich.com This stability is advantageous for the synthesis of protected peptide fragments. sigmaaldrich.com Complete deprotection of the THP group is efficiently achieved under stronger acidic conditions. A common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a 95:2.5:2.5 ratio, which removes the group within two hours. sigmaaldrich.com Alternatively, a solution of 10% TFA and 1.5% TIS in DCM can achieve deprotection in as little as five minutes. iris-biotech.deiris-biotech.de

The non-aromatic and less bulky nature of the THP group, when compared to protecting groups like trityl (Trt), can also lead to improved solubility of the protected peptide in organic solvents. iris-biotech.de This enhanced solubility facilitates easier handling during synthesis and purification processes.

Table 1: Comparison of Racemization Rates for Different Cysteine Protecting Groups during Coupling

| Protecting Group | Coupling Reagent | Racemization Rate (%) |

|---|---|---|

| Thp | DIPCDI/Oxyma Pure | 0.74 sigmaaldrich.comsigmaaldrich.com |

| Trt | DIPCDI/Oxyma Pure | 3.3 sigmaaldrich.comsigmaaldrich.com |

| Dpm | DIPCDI/Oxyma Pure | 6.8 sigmaaldrich.comsigmaaldrich.com |

This table illustrates the significantly lower racemization observed with the THP protecting group compared to Trt and Dpm when using DIPCDI/Oxyma Pure as the coupling agent.

Facilitation of Regioselective Disulfide Bond Formation in Multi-Cysteine Peptides

The formation of specific disulfide bridges in peptides containing multiple cysteine residues is a significant challenge in peptide synthesis. rsc.org The unique cleavage properties of the THP group on this compound make it a valuable asset for achieving regioselective disulfide bond formation. sigmaaldrich.com

The strategy relies on the concept of "orthogonal protection," where different cysteine residues in a peptide sequence are protected by groups that can be removed under distinct chemical conditions. rsc.orgwikipedia.org The THP group is acid-labile, but its removal conditions can be fine-tuned. rsc.org For instance, the THP group is stable to the mild acid conditions (e.g., 1% TFA) used to cleave some other protecting groups, such as Mmt (4-methoxytrityl). sigmaaldrich.comsigmaaldrich.com

This orthogonality allows for a stepwise deprotection and oxidation process. A peptide can be synthesized with one cysteine protected by THP and another by a different orthogonal protecting group, such as Acm (acetamidomethyl) or Trt. The first protecting group can be selectively removed, and the resulting free thiol can be oxidized to form the first disulfide bond. Subsequently, the THP group can be cleaved using its specific deprotection cocktail (e.g., 95% TFA/water/TIS), and the second disulfide bond can be formed. rsc.org This controlled, sequential approach ensures the correct connectivity of disulfide bridges, which is often critical for the peptide's three-dimensional structure and biological function. smolecule.com

Preparation of Protected Peptide Fragments for Segment Condensation Approaches

Segment condensation is a powerful strategy for the synthesis of large peptides and small proteins. This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution or on a solid support. rsc.org this compound plays a crucial role in preparing such fragments, particularly those containing cysteine. iris-biotech.de

The stability of the THP group to the mild acidic conditions (e.g., 1% TFA in DCM) used for cleaving peptides from hyper-acid labile resins, like the 2-chlorotrityl chloride resin, is a key advantage. sigmaaldrich.comsigmaaldrich.com This allows for the synthesis of a fully protected peptide fragment on the resin, followed by its cleavage from the solid support while the THP group on the cysteine residue remains intact. sigmaaldrich.com

These protected fragments, with their C-terminal carboxyl group activated, can then be used in subsequent ligation steps. The THP group continues to protect the cysteine's thiol group during the fragment coupling reaction, preventing unwanted side reactions. rsc.org Once the full-length peptide has been assembled through segment condensation, the THP group can be removed during the final global deprotection step using a strong acid cocktail, such as 95% TFA with scavengers. sigmaaldrich.com The improved solubility of THP-protected peptides can also be beneficial during the purification of these intermediate fragments. iris-biotech.dersc.org

Contributions to the Synthesis of Complex Peptide Architectures, including Cyclic Peptides

The synthesis of complex peptide architectures, such as cyclic peptides, often requires precise control over reactive side chains. iris-biotech.de this compound has proven to be a valuable tool in the construction of these sophisticated molecules, particularly those involving disulfide bridges for cyclization. rsc.org

The ability to selectively deprotect the THP group on-resin allows for the formation of intramolecular disulfide bonds to create cyclic peptides. iris-biotech.de A linear peptide containing two Cys(THP) residues, or one Cys(THP) and another cysteine with an orthogonal protecting group, can be assembled on the solid support. Selective deprotection of the thiol groups followed by on-resin oxidation leads to the formation of the cyclic structure. The peptide is then cleaved from the resin and globally deprotected.

The stability of the THP group under conditions used to remove other protecting groups is again advantageous here. This allows for the synthesis of bicyclic or more complex topologies where multiple disulfide bridges need to be formed in a specific order. sigmaaldrich.com For example, a combination of Cys(THP) and Cys(Mmt) could be used to direct the formation of two distinct disulfide bonds within the same peptide. sigmaaldrich.com The reduced racemization associated with this compound is also critical in maintaining the structural integrity of these complex, often conformationally constrained, cyclic peptides.

Table 2: Compound Names Mentioned in the Article

| Abbreviation | Full Compound Name |

|---|---|

| Acm | Acetamidomethyl |

| Boc | tert-Butyloxycarbonyl |

| Dpm | Diphenylmethyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Fmoc-Cys(Acm)-OH | N-α-Fmoc-S-acetamidomethyl-L-cysteine |

| Fmoc-Cys(Dpm)-OH | N-α-Fmoc-S-diphenylmethyl-L-cysteine |

| Fmoc-Cys(StBu)-OH | N-α-Fmoc-S-tert-butylthio-L-cysteine |

| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-S-(tetrahydropyranyl)-L-cysteine |

| Fmoc-Cys(Trt)-OH | N-α-Fmoc-S-trityl-L-cysteine |

| Mmt | 4-Methoxytrityl |

| StBu | S-tert-Butylthio |

| tBu | tert-Butyl |

| TFA | Trifluoroacetic acid |

| THP | Tetrahydropyranyl |

| TIS | Triisopropylsilane |

Deprotection and Cleavage Strategies for Thp Protected Peptide Constructs

Optimized Acidolytic Conditions for Effective THP Removal from Peptide Constructs

Complete deprotection of the THP group can be achieved rapidly, in as little as five minutes, using a milder TFA concentration in dichloromethane (B109758) (DCM). iris-biotech.deiris-biotech.de Alternatively, higher concentrations of TFA are also highly effective. A commonly employed and robust condition involves treating the peptidyl-resin with a mixture containing 95% TFA for approximately two hours. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This standard, high-TFA cocktail is effective for most sequences. A notable feature of the THP group is its stability to 1% TFA in DCM, which makes it compatible with syntheses on hyper-acid labile resins, allowing for the cleavage of the peptide from the resin while leaving the protecting groups intact for subsequent fragment condensation strategies. sigmaaldrich.comsigmaaldrich.com For researchers seeking TFA-free protocols, an alternative method using hydrochloric acid (HCl) in dioxane has also been shown to be effective. iris-biotech.deiris-biotech.de

The table below summarizes various reported conditions for the effective removal of the THP protecting group from cysteine residues.

| Reagent Cocktail | Composition (v/v/v) | Time | Efficacy & Remarks | Source(s) |

| TFA/TIS/DCM | 10:1.5:88.5 | 5 min | Rapid and complete deprotection. | iris-biotech.deiris-biotech.de |

| TFA/water/TIS | 95:2.5:2.5 | 2 hours | A standard, highly effective condition for complete removal. | sigmaaldrich.comsigmaaldrich.com |

| HCl/dioxane | 12:88 | 2 hours | An effective TFA-free deprotection protocol. | iris-biotech.de |

| TFA/TIS/H₂O | 95:2.5:2.5 | 2 hours | Standard cleavage mixture suitable for most sequences. |

This table is interactive. You can sort and filter the data.

Role of Scavengers in Enhancing THP Deprotection Efficiency and Minimizing Side Reactions

During acidolytic cleavage, highly reactive cationic species are generated from the cleavage of the THP group and other acid-labile side-chain protecting groups (e.g., tert-butyl, trityl). thermofisher.com These carbocations can react with nucleophilic side chains of certain amino acids like tryptophan, methionine, tyrosine, and the newly deprotected cysteine, leading to undesired modifications and a decrease in the purity of the final peptide. To prevent these side reactions, nucleophilic reagents known as scavengers are added to the cleavage cocktail to trap or "quench" these reactive cations. google.com

For the deprotection of Cys(THP)-containing peptides, triisopropylsilane (B1312306) (TIS) is a critical scavenger. iris-biotech.dersc.org Its primary role is to irreversibly reduce the carbocations generated during acidolysis. The acid-lability of the THP group is significantly increased in the presence of TIS, facilitating a more efficient deprotection process. rsc.org

In addition to TIS, other scavengers may be included depending on the peptide sequence. For peptides containing multiple cysteine residues, ethanedithiol (EDT) is often added to the cleavage cocktail. sigmaaldrich.com EDT helps to maintain a reducing environment, preventing the premature oxidation of the free cysteine thiol groups into disulfide bonds and minimizing side-products from alkylation. sigmaaldrich.com The proper selection and sufficient concentration of scavengers are paramount for achieving high purity. For instance, in peptides with numerous Cys residues and t-butyl protecting groups, the concentration of scavengers like EDT may need to be increased to ensure effective scavenging of all generated cations. sigmaaldrich.comsigmaaldrich.com

| Scavenger | Chemical Name | Primary Function in THP Deprotection | Source(s) |

| TIS | Triisopropylsilane | Quenches carbocations from THP and other protecting groups (e.g., t-Butyl, Trityl), increasing deprotection efficiency. | rsc.orgnih.gov |

| Water (H₂O) | Water | Acts as a scavenger and aids in the hydrolysis of protecting groups. | |

| EDT | 1,2-Ethanedithiol | Prevents re-attachment of Trityl groups and maintains cysteine in its reduced (thiol) form, preventing oxidation. | sigmaaldrich.com |

| Thioanisole | Thioanisole | Scavenges carbocations, often used for protecting methionine and tryptophan residues. | nih.gov |

This table is interactive. You can sort and filter the data.

Impact of Cleavage Conditions on Overall Peptide Purity and Research Yield

The composition of the cleavage cocktail must be tailored to the specific peptide sequence. thermofisher.com For peptides containing sensitive residues like tryptophan, methionine, or multiple cysteines, the choice and concentration of scavengers are critical. peptide.com For example, using a standard cocktail like TFA/TIS/water (95:2.5:2.5) is sufficient for many peptides synthesized with modern protecting groups. However, for particularly complex sequences, more robust and sometimes malodorous cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT) may be required to suppress side reactions and maximize purity.

Optimizing cleavage parameters such as temperature and residence time can also have a significant impact. Studies using continuous flow cleavage have shown that precise control over these variables can lead to high purity and yield in a fraction of the time required for traditional batch reactions. vapourtec.com For instance, the cleavage of GLP-1 using an optimized flow process at 50°C for 30 minutes resulted in a crude purity of 82% and an 81% yield. vapourtec.com

| Cleavage Parameter | Impact on Purity | Impact on Yield | Rationale | Source(s) |

| TFA Concentration | Can decrease if too high (side reactions) or too low (incomplete deprotection). | Decreases if too low (incomplete cleavage/deprotection). | Balances effective cleavage with minimizing acid-catalyzed side reactions. | vapourtec.com |

| Reaction Time | Decreases with excessive time due to prolonged exposure to acid. | Increases with sufficient time, but plateaus or decreases if side reactions dominate. | Must be sufficient for complete deprotection but short enough to limit side-product formation. | vapourtec.comthermofisher.com |

| Scavenger Choice/Conc. | Increases significantly with appropriate scavengers that prevent side-chain modification. | Can increase by preventing peptide degradation or modification. | Prevents reactive cations from modifying the desired peptide. | sigmaaldrich.com |

| Temperature | Can decrease at higher temperatures due to increased rates of side reactions. | Generally increases with temperature, but can decrease if degradation occurs. | Affects the kinetics of both deprotection and side reactions. | vapourtec.com |

This table is interactive. You can sort and filter the data.

Comparative Analysis of THP Deprotection Kinetics with Other Cysteine Protecting Groups

The S-tetrahydropyranyl (THP) protecting group has demonstrated several advantages over other commonly used cysteine protecting groups in the context of Fmoc-based solid-phase peptide synthesis (SPPS). iris-biotech.desigmaaldrich.com These advantages are evident not only during the coupling steps but also during the final deprotection.

One of the most significant benefits of using Fmoc-Cys(THP)-OH is the marked reduction in racemization. During the coupling of the amino acid, this compound shows significantly lower racemization rates compared to trityl (Trt) and diphenylmethyl (Dpm) protected cysteine. Research has shown racemization during a DIPCDI/Oxyma Pure coupling to be only 0.74% for the THP-protected derivative, compared to 3.3% for Fmoc-Cys(Trt)-OH and 6.8% for Fmoc-Cys(Dpm)-OH. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

In terms of deprotection lability, the THP group is cleaved under standard acidolytic conditions (e.g., 95% TFA) similar to the Trt and Dpm groups. rsc.orgcsic.es However, its deprotection kinetics can be very rapid under specific conditions, such as with 10% TFA/TIS/DCM, where removal is complete in just 5 minutes. iris-biotech.de This contrasts with other groups like Acetamidomethyl (Acm) or t-Butyl (tBu), which are stable to standard TFA cleavage and require orthogonal removal strategies, such as treatment with mercury(II) acetate (B1210297) for Acm or strong reducing agents for other groups. sigmaaldrich.comnih.gov The Phenylacetamidomethyl (Phacm) group, similar to Acm, is also stable to TFA but can be removed orthogonally using penicillin amidohydrolase or oxidizing agents like iodine. csic.es The t-Butylthio (StBu) group is also stable to TFA but is removed by reduction with thiols. sigmaaldrich.com The unique acid lability profile of THP, being stable to very mild acid (1% TFA) but easily cleaved by stronger acid, fills a useful niche, providing orthogonality with hyper-acid-labile linkers while being compatible with standard final cleavage procedures. sigmaaldrich.comrsc.org

| Protecting Group | Deprotection Conditions | Relative Lability/Kinetics | Key Advantages/Disadvantages | Source(s) |

| THP | 10-95% TFA w/ scavengers | Rapid (5 min to 2 hr). Stable to 1% TFA. | Low racemization. Good solubility. Orthogonal to hyper-acid-labile resins. | iris-biotech.desigmaaldrich.comsigmaaldrich.com |

| Trt (Trityl) | TFA w/ scavengers (TIS is crucial) | Labile to TFA, but removal can be reversible without proper scavenging. | Cost-effective. Prone to higher racemization. | sigmaaldrich.comsigmaaldrich.comcsic.es |

| Dpm (Diphenylmethyl) | High TFA concentration (60-90%) | Less labile than Trt, requires stronger acid. | Orthogonal with more acid-labile groups like Mmt. High racemization. | sigmaaldrich.comrsc.orgcsic.es |

| Acm (Acetamidomethyl) | Hg(OAc)₂ or I₂; Stable to TFA. | TFA stable. Requires orthogonal, often harsh, removal steps. | Allows for intermediate peptide purification before Cys deprotection. | sigmaaldrich.comnih.gov |

| StBu (t-Butylthio) | Reduction with thiols (e.g., DTT); Stable to TFA. | TFA stable. Removal can be sluggish. | Orthogonal to acid-labile groups. Useful for selective disulfide formation. | sigmaaldrich.com |

This table is interactive. You can sort and filter the data.

Challenges and Methodological Advancements in Fmoc Cys Thp Oh Utilization

Mitigation of Sequence-Dependent Side Reactions during Peptide Elongation

During the iterative cycles of Fmoc deprotection and amino acid coupling in SPPS, cysteine residues are particularly susceptible to several side reactions. 5z.com The most prominent of these are racemization (epimerization) at the α-carbon and β-elimination, which can lead to the formation of dehydroalanine (B155165) and subsequently 3-(1-piperidinyl)alanine when piperidine (B6355638) is used for Fmoc removal. 5z.comiris-biotech.dersc.org These side reactions are especially problematic for C-terminal cysteine residues. sigmaaldrich.comcsic.es

The use of the tetrahydropyranyl (THP) protecting group on the cysteine side chain has proven to be an effective strategy for minimizing these undesirable events. researchgate.net Research has demonstrated that Fmoc-Cys(THP)-OH is superior to other derivatives such as those protected with Trt, diphenylmethyl (Dpm), acetamidomethyl (Acm), and S-tert-butylthio (StBu) in reducing both racemization and the formation of piperidinylalanine. sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com The less electron-withdrawing nature and smaller steric bulk of the non-aromatic THP group compared to aromatic counterparts like Trt are thought to contribute to the increased stability of the α-proton, thus suppressing both epimerization and β-elimination. csic.esiris-biotech.de

Quantitative studies have highlighted the significant reduction in racemization achieved with the THP group. When coupled using DIPCDI/Oxyma Pure, this compound exhibited a racemization level of only 0.74%. sigmaaldrich.comsigmaaldrich.com This is substantially lower than the levels observed with other common protecting groups under identical conditions. sigmaaldrich.comsigmaaldrich.com

| Cysteine Derivative | Coupling Conditions | Racemization (%) |

| This compound | DIPCDI/Oxyma Pure | 0.74 |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 |

Data sourced from comparative studies on cysteine racemization. sigmaaldrich.comsigmaaldrich.com

In stress tests involving prolonged treatment with 20% piperidine in DMF, a model tripeptide with a C-terminal Cys(THP) demonstrated superior resistance to epimerization compared to equivalents protected with Trt, Mmt, and other groups. csic.es However, it is noteworthy that like other acid-labile S-protecting groups, the THP group does not entirely prevent S-alkylation side reactions that can occur during the final trifluoroacetic acid (TFA) cleavage step, particularly from fragments of linkers like Wang resin. peptide.comnih.govresearchgate.net

Strategies for Overcoming Peptide Aggregation in Fmoc SPPS facilitated by THP

Peptide aggregation, driven by intermolecular hydrogen bonding between growing peptide chains, is a major obstacle in SPPS, leading to incomplete reactions and difficult purifications. peptide.comsigmaaldrich.com This issue is particularly pronounced in hydrophobic sequences. peptide.com The choice of side-chain protecting group can significantly influence a peptide's tendency to aggregate.

The THP group offers a distinct advantage in this regard. As a non-aromatic and less bulky protecting group compared to the widely used Trt group, it reduces steric hindrance and unfavorable inter-chain interactions. iris-biotech.de This leads to improved solvation of the protected peptide chains on the solid support. iris-biotech.de Several studies and initial findings suggest that peptides protected with the S-Thp group exhibit enhanced solubility in common SPPS solvents compared to their S-Trt protected counterparts. researchgate.netrsc.orgsigmaaldrich.comsigmaaldrich.com This improved solubility profile helps to disrupt the formation of the secondary structures that cause aggregation, facilitating more efficient coupling and deprotection steps. iris-biotech.desigmaaldrich.com The use of this compound can therefore be considered an intrinsic strategy to mitigate aggregation, especially in sequences rich in cysteine or known to be difficult. iris-biotech.decem.com

| Property | THP (Tetrahydropyranyl) Group | Trt (Trityl) Group | Impact on Aggregation |

| Aromaticity | Non-aromatic | Aromatic (3 phenyl rings) | The absence of large aromatic rings in THP reduces π-π stacking interactions between peptide chains, decreasing aggregation. iris-biotech.de |

| Bulk/Size | Less bulky | Very bulky | The smaller size of THP reduces steric hindrance, allowing for better solvation of the peptide-resin complex. iris-biotech.de |

| Solubility | Confers greater solubility to the protected peptide. researchgate.netrsc.orgsigmaaldrich.com | Can contribute to poor solubility and aggregation. iris-biotech.de | Enhanced solubility prevents the peptide from precipitating on the resin, keeping reactive sites accessible. sigmaaldrich.com |

A comparison of properties influencing peptide aggregation during SPPS.

Development of Improved Coupling Reagents and Additives in Conjunction with this compound

The choice of coupling reagents and additives is critical for achieving high efficiency and minimizing side reactions, particularly the racemization of sensitive residues like cysteine. 5z.comnih.gov While the THP group inherently reduces the propensity for racemization, its benefits are maximized when used with optimized activation methods. sigmaaldrich.comsigmaaldrich.com

Base-mediated activation methods using phosphonium (B103445) or uronium reagents (e.g., HBTU, HCTU) in the presence of a strong base like N,N-Diisopropylethylamine (DIPEA) are known to promote cysteine racemization. nih.govnih.govsemanticscholar.org Consequently, developments have focused on milder, more efficient coupling systems.

The combination of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC or DIPCDI), with an additive like Oxyma Pure (ethyl cyano(hydroxyimino)acetate) has emerged as a superior method for incorporating this compound. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.combachem.com This coupling cocktail operates under nearly neutral conditions, significantly suppressing racemization. sigmaaldrich.comsigmaaldrich.com It was under these DIPCDI/Oxyma Pure conditions that the exceptionally low 0.74% racemization for this compound was recorded. sigmaaldrich.comsigmaaldrich.com

Furthermore, advancements have been made in the Fmoc-deprotection step to further safeguard the integrity of the C-terminal Cys(THP). The use of 30% 4-methylpiperidine (B120128) in a solution of 0.5 M OxymaPure in DMF for Fmoc removal has been shown to effectively buffer the basicity and minimize epimerization and the formation of N-piperidinyl-Ala side products. csic.es

| Application | Reagent/Additive | Rationale and Benefit |

| Coupling Activation | DIC / Oxyma Pure | Provides efficient, near-neutral activation, which is optimal for preventing base-catalyzed racemization of the sensitive Cys residue. sigmaaldrich.comsigmaaldrich.combachem.com |

| Coupling Activation | DIC / HOBt | A classic combination for suppressing racemization during carbodiimide-mediated coupling. sigmaaldrich.combachem.com |

| Fmoc Deprotection | 30% 4-methylpiperidine in 0.5 M OxymaPure/DMF | The acidic additive (OxymaPure) buffers the basic deprotection environment, minimizing epimerization at the C-terminal Cys(THP). csic.es |

Table of recommended reagents and additives for optimal use of this compound in SPPS.

Future Research Trajectories and Broader Impact of Fmoc Cys Thp Oh

Potential in Unnatural Amino Acid Incorporation and Peptide Modification

The unique characteristics of the tetrahydropyranyl (THP) protecting group, as utilized in Fmoc-Cys(THP)-OH, present significant potential for advancing the fields of unnatural amino acid (UAA) incorporation and complex peptide modification. researchgate.net While this compound is primarily used for the natural amino acid cysteine, its stability profile offers a strategic advantage for syntheses involving UAAs. The incorporation of non-natural functionalities, such as photocaged groups or modified side chains, into peptides is a key strategy in chemical biology to probe protein function. rsc.org

The selective deprotection of the THP group is central to its potential in this area. The S-THP linkage is stable to the mildly acidic conditions (e.g., 1% TFA in DCM) used to cleave hyper-acid labile resins, a property that allows for the synthesis of fully protected peptide fragments. iris-biotech.desigmaaldrich.com This methodology is crucial for convergent synthesis strategies, where different peptide segments, potentially containing UAAs, are synthesized separately and then ligated. This approach facilitates the creation of larger, more complex proteins that would be difficult to assemble through linear synthesis alone.

Furthermore, the orthogonality of the THP group—its selective removal without affecting other acid-labile protecting groups like t-butyl or Boc—is paramount for site-specific modifications. fiveable.me After a peptide chain containing a Cys(THP) residue and other protected amino acids (natural or unnatural) is assembled, the THP group can be selectively cleaved to unmask a single thiol group. This free thiol then becomes a unique chemical handle for a plethora of modifications, including site-specific labeling with fluorophores, biotin, or other reporter groups, or for creating specific intramolecular bridges, all while the rest of the peptide remains protected. This level of control is essential for creating sophisticated molecular probes and therapeutic candidates. rsc.org

Advancements in Peptide Engineering and Chemical Biology through Optimized THP Protection Strategies

The introduction of this compound has led to tangible advancements in peptide engineering and chemical biology by overcoming several long-standing challenges in solid-phase peptide synthesis (SPPS). researchgate.net Optimized protection strategies utilizing the THP group have a direct impact on the quality, complexity, and solubility of synthetic peptides. researchgate.netacs.org

One of the most significant research findings is the dramatic reduction in racemization. The coupling of this compound using DIPCDI/Oxyma Pure resulted in only 0.74% racemization, compared to 3.3% for the commonly used Fmoc-Cys(Trt)-OH under similar conditions. sigmaaldrich.com This substantial improvement in stereochemical purity is a critical advancement for producing therapeutic peptides where isomeric purity is essential. Additionally, the use of a THP protecting group minimizes the formation of 3-(1-piperidinyl)alanine by-products at the C-terminal cysteine position, another common issue with traditional protecting groups. rsc.orgacs.orgiris-biotech.de

Another key advancement is the enhanced solubility conferred by the non-aromatic THP group. acs.org Peptides rich in cysteine, serine, and threonine often exhibit poor solubility during synthesis, leading to aggregation and incomplete reactions. iris-biotech.de Research indicates that peptides protected with THP have improved solubility compared to their trityl (Trt)-protected counterparts, facilitating the synthesis of previously challenging or inaccessible sequences. rsc.orgiris-biotech.desigmaaldrich.com

From the perspective of chemical biology, the acid lability profile of the THP group has enabled more sophisticated synthesis plans. iris-biotech.de Its stability to 1% TFA allows for the use of hyper-acid labile resins like 2-chlorotrityl, enabling the synthesis of protected peptide fragments that can be used in fragment condensation or ligation strategies to build larger proteins. sigmaaldrich.com This compatibility expands the toolbox for chemical protein synthesis. Furthermore, the controlled and differential deprotection of THP-protected cysteine in the presence of other protected thiols allows for the regioselective formation of multiple disulfide bonds, a cornerstone of engineering peptides with specific three-dimensional structures and biological functions. rsc.orgiris-biotech.de

Computational and Theoretical Investigations of Thiol Protecting Group Chemistry and Reactivity Profiles

The advancement of peptide chemistry is increasingly supported by computational and theoretical studies that provide deep mechanistic insights into reaction pathways and reactivity profiles. While experimental work has established the utility of various thiol protecting groups, computational chemistry offers a molecular-level understanding that can guide the design of new and improved protection strategies.

A notable example is the theoretical investigation into the reaction mechanism of a THP-containing substrate within the enzyme γ-butyrobetaine hydroxylase (BBOX). rsc.orgrsc.org Using a combination of molecular dynamics (MD) simulations and density functional theory (DFT) calculations, researchers elucidated the complex mechanism of THP oxidative rearrangement. rsc.org The calculations revealed how the enzyme initiates the reaction through hydrogen abstraction and how the substrate's structure stabilizes the resulting radical species, leading to N-N bond homolysis instead of a typical hydroxylation reaction. rsc.orgrsc.org Such studies, although in a biological context, provide fundamental data on the intrinsic reactivity and stability of the THP moiety, detailing how enzymatic and substrate environments can regulate reaction pathways. rsc.org

Beyond specific THP studies, the broader field of computational chemistry is actively applied to understand protecting group behavior. Theoretical calculations are used to estimate the reactivity of different protecting groups towards various reagents, as seen in studies of RAFT polymerization agents. researchgate.net These computational approaches can predict reaction barriers, transition state geometries, and the influence of solvent and other factors on deprotection kinetics. researchgate.net This knowledge is invaluable for optimizing reaction conditions and for the rational design of new protecting groups with tailored stability and cleavage characteristics. As computational power and theoretical methods continue to advance, they are expected to play an increasingly vital role in peptide science, enabling the in silico screening of protecting groups and the prediction of potential side reactions, thereby accelerating the development of more efficient and robust synthetic methodologies. acs.orguobaghdad.edu.iq

Q & A

Q. What are the critical considerations for incorporating Fmoc-Cys(THP)-OH into Fmoc solid-phase peptide synthesis (SPPS)?

this compound is used to introduce cysteine residues with acid-labile tetrahydropyranyl (THP) protection. Key considerations include:

- Activation methods : DIPCDI/Oxyma Pure coupling minimizes racemization (0.74% vs. 3.3% for Trt-protected cysteine) .

- Deprotection : THP is cleaved with TFA/water/TIS (95:2.5:2.5) in 2 hours, but stable to 1% TFA in DCM, enabling compatibility with hyper-acid labile resins (e.g., 2-chlorotrityl) .

- Scavengers : Adjust scavenger mixtures (e.g., EDT) based on cysteine content and other acid-sensitive residues to prevent side reactions .

Q. How does this compound compare to other cysteine derivatives (e.g., Trt, Acm) in peptide synthesis?

A comparative analysis reveals:

Advanced Research Questions

Q. What experimental strategies resolve contradictions in scavenger requirements for THP deprotection?

Conflicting reports on scavenger volumes (e.g., 30 mL per 0.5 mmol vs. higher volumes for multi-cysteine peptides) arise from:

- Resin type : Wang resins require increased scavengers for prolonged piperidine treatments to suppress β-elimination .

- Peptide length : Longer peptides (>50 residues) demand gradient TFA cleavage (e.g., 90–95% TFA) with iterative scavenger optimization .

- Validation : Use HPLC-MS to monitor byproducts (e.g., piperidinylalanine) and adjust scavenger ratios empirically .

Q. How can this compound improve synthesis of disulfide-rich peptides or proteins?

The THP group enables:

Q. What chromatographic methods optimize purification of THP-protected peptides?

Q. How does THP protection influence peptide solubility and aggregation during SPPS?

THP enhances solubility by:

- Reducing hydrophobic interactions (vs. Trt group).

- Enabling synthesis of protected fragments on acid-labile resins without premature deprotection.

This is critical for amyloidogenic or hydrophobic sequences (e.g., transmembrane domains) .

Methodological Challenges

Q. What are the limitations of this compound in automated peptide synthesis?

Q. How to validate THP deprotection efficiency in complex peptide architectures?

- Analytical tools :

- Ellman’s assay : Quantify free thiols post-deprotection.

- LC-MS/MS : Detect residual THP adducts (Δm/z = 84 Da).

- Case study : THP removal in a 30-residue peptide showed 98% efficiency with TFA/water/TIS, but required 3% triethylsilane (TES) for metalloproteinases to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.